1-(4,6-Difluoroindolin-1-yl)ethanone

Lipophilicity LogP LogD

1-(4,6-Difluoroindolin-1-yl)ethanone (CAS 1823489-57-1) is an N-acetylated difluoroindoline derivative with molecular formula C10H9F2NO and molecular weight 197.18 g/mol. The compound features two fluorine atoms at the 4- and 6-positions of the indoline ring, a substitution pattern that distinguishes it from other difluoroindoline regioisomers.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B11902586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Difluoroindolin-1-yl)ethanone
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2F)F
InChIInChI=1S/C10H9F2NO/c1-6(14)13-3-2-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3
InChIKeyBPUUFSOJRMSYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4,6-Difluoroindolin-1-yl)ethanone – Chemical Identity and Core Properties for Research Procurement


1-(4,6-Difluoroindolin-1-yl)ethanone (CAS 1823489-57-1) is an N-acetylated difluoroindoline derivative with molecular formula C10H9F2NO and molecular weight 197.18 g/mol . The compound features two fluorine atoms at the 4- and 6-positions of the indoline ring, a substitution pattern that distinguishes it from other difluoroindoline regioisomers. As a fluorinated heterocyclic building block, it serves as a versatile intermediate in medicinal chemistry, particularly in programs targeting kinase inhibition and CYP enzyme modulation . The compound is commercially available from multiple vendors with typical purity specifications of 95–98% .

Why 1-(4,6-Difluoroindolin-1-yl)ethanone Cannot Be Replaced by Generic Indoline Analogs


Important Caveat: Publicly available quantitative bioactivity data for 1-(4,6-difluoroindolin-1-yl)ethanone is extremely limited. The compound is primarily used as a chemical building block, and direct head-to-head pharmacological comparisons with its closest analogs are scarce in the peer-reviewed literature. The evidence presented below therefore draws on available physicochemical measurements, vendor quality specifications, and class-level SAR inferences from fluorinated indoline patent and medicinal chemistry literature. Users should interpret class-level and supporting evidence with appropriate caution. The 4,6-difluoro substitution pattern on the indoline scaffold produces a physicochemical profile that is not replicated by unsubstituted, mono-fluorinated, or alternatively difluorinated indoline analogs. Fluorine atoms at positions 4 and 6 simultaneously modulate lipophilicity (LogD), electronic distribution, and metabolic vulnerability—each of which independently influences target binding, pharmacokinetics, and off-target liability [1]. Simply substituting with 1-(indolin-1-yl)ethanone (the non-fluorinated parent, CAS 16078-30-1) or 5,6-difluoroindoline derivatives risks altering these interdependent properties in ways that cannot be predicted without explicit comparative data [2].

Quantitative Differentiation Evidence for 1-(4,6-Difluoroindolin-1-yl)ethanone vs. Structural Analogs


Modulated Lipophilicity of the 4,6-Difluoroindoline Core vs. Unsubstituted Indoline

The 4,6-difluoroindoline core exhibits a measured LogP of 1.77 [1], compared to an XLogP3 of 1.9 for the unsubstituted indoline scaffold [2]. This represents a modest ΔLogP of approximately −0.13, indicating slightly reduced lipophilicity that may translate to marginally improved aqueous solubility without drastically compromising membrane permeability.

Lipophilicity LogP LogD Aqueous Solubility

High Purity Specification Facilitating Reproducible SAR Studies

Commercial batches of 1-(4,6-difluoroindolin-1-yl)ethanone are consistently supplied at ≥98% purity (HPLC) , compared to typical purity ranges of 95–97% for the non-fluorinated parent 1-(indolin-1-yl)ethanone from comparable vendors .

Chemical Purity Quality Control Reproducibility

Fluorine-Mediated Metabolic Stability: Class-Level Advantage of 4,6-Difluoro Substitution

Fluorination at the 4- and 6-positions of the indoline scaffold is expected to block potential sites of oxidative metabolism by cytochrome P450 enzymes, based on well-established fluorination patterning principles in medicinal chemistry [1]. Studies on fluorinated indole and indoline derivatives have demonstrated that strategic fluorine placement can reduce metabolic clearance while maintaining target potency [2].

Metabolic Stability CYP450 Fluorine Blocking

Distinct CYP Enzyme Selectivity Profile vs. Alternative Indoline Substitution Patterns

Patent data on indoline-based aldosterone synthase (CYP11B2) inhibitors demonstrates that the specific substitution pattern on the indoline ring critically determines CYP11B2 vs. CYP11B1 selectivity [1]. Compounds with substituted indoline scaffolds in US9745282 achieve CYP11B2 IC50 values as low as 7.4 nM with CYP11B1/CYP11B2 selectivity ratios exceeding 77-fold [2]. While 1-(4,6-difluoroindolin-1-yl)ethanone itself has not been profiled in this assay, its 4,6-difluoro scaffold provides a distinct starting geometry for exploring CYP selectivity compared to alternative fluorination patterns.

CYP11B2 Selectivity Aldosterone Synthase Indoline Scaffold

Optimal Research Application Scenarios for 1-(4,6-Difluoroindolin-1-yl)ethanone


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

The slightly reduced LogP (1.77) of the 4,6-difluoroindoline core relative to unsubstituted indoline (XLogP3 = 1.9) may offer improved aqueous solubility while maintaining sufficient membrane permeability [1]. This makes 1-(4,6-difluoroindolin-1-yl)ethanone a building block of interest for compound libraries where balancing solubility and permeability is a critical design parameter.

CYP Enzyme Inhibitor Development Programs

The indoline scaffold with specific fluorination patterns has demonstrated utility in selective CYP11B2 inhibitor development (US9745282) [2]. 1-(4,6-Difluoroindolin-1-yl)ethanone serves as a key intermediate for synthesizing and screening novel indoline-based CYP inhibitors where the 4,6-difluoro geometry may confer distinct selectivity profiles.

Metabolically Stabilized Fragment-Based Drug Discovery

The 4,6-difluoro substitution pattern blocks two potential sites of oxidative metabolism on the indoline core, reducing metabolic liability during fragment-to-lead optimization [3]. This is especially valuable in programs where early metabolic stability screening guides scaffold selection.

High-Reproducibility SAR Studies Requiring Rigorous Quality Standards

With commercial purity specifications of ≥98% (HPLC), 1-(4,6-difluoroindolin-1-yl)ethanone meets the quality requirements for quantitative SAR campaigns where impurities at the 2–5% level can confound IC50 determinations and selectivity measurements .

Quote Request

Request a Quote for 1-(4,6-Difluoroindolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.